Product packaging for 1,2,5-Trimethyl-4-phenylpiperidin-4-ol(Cat. No.:CAS No. 562-11-8)

1,2,5-Trimethyl-4-phenylpiperidin-4-ol

Cat. No.: B5029569
CAS No.: 562-11-8
M. Wt: 219.32 g/mol
InChI Key: CTKBMLDLEZVLNP-UHFFFAOYSA-N
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Description

1,2,5-Trimethyl-4-phenylpiperidin-4-ol is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.32 g/mol. The purity is usually 95%.
The exact mass of the compound 1,2,5-trimethyl-4-phenyl-4-piperidinol is 219.162314293 g/mol and the complexity rating of the compound is 237. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21NO B5029569 1,2,5-Trimethyl-4-phenylpiperidin-4-ol CAS No. 562-11-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,5-trimethyl-4-phenylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-10-15(3)12(2)9-14(11,16)13-7-5-4-6-8-13/h4-8,11-12,16H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTKBMLDLEZVLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40385126
Record name 1,2,5-trimethyl-4-phenylpiperidin-4-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562-11-8
Record name 1,2,5-Trimethyl-4-phenyl-4-piperidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=562-11-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-trimethyl-4-phenylpiperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40385126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Nomenclature, Stereochemistry, and Advanced Structural Elucidation in Academic Research

Formal IUPAC Nomenclature and Chemical Registry Considerations in Scholarly Discourse

In academic and regulatory contexts, precise naming and identification of chemical compounds are paramount. The formal nomenclature for this compound is established by the International Union of Pure and Applied Chemistry (IUPAC), while its unique identifier is assigned by the Chemical Abstracts Service (CAS).

The most commonly accepted IUPAC name is 1,2,5-trimethyl-4-phenylpiperidin-4-ol . pharmaffiliates.comresearch-solution.comscribd.compharmaffiliates.com It is also systematically named as 4-Piperidinol, 1,2,5-trimethyl-4-phenyl- . lookchem.com The CAS Registry Number provides a distinct and unambiguous identifier for this specific chemical substance, regardless of the various naming conventions used.

Interactive Table 1: Chemical Identification

IdentifierValueSource
IUPAC NameThis compound pharmaffiliates.comresearch-solution.com
CAS Registry Number562-11-8 pharmaffiliates.comlookchem.compharmaffiliates.com
Molecular FormulaC₁₄H₂₁NO lookchem.compharmaffiliates.com
Molecular Weight219.33 g/mol pharmaffiliates.compharmaffiliates.com

Stereochemical Aspects: Diastereomerism and Enantiomerism of this compound

The structure of this compound contains three chiral centers at positions C2, C4, and C5 of the piperidine (B6355638) ring. This structural complexity gives rise to multiple stereoisomers, which are categorized as diastereomers and enantiomers. These isomers can exhibit distinct physical and chemical properties. Research has identified and characterized three primary diastereoisomers, designated as α, β, and γ. cdnsciencepub.comresearchgate.net

The assignment of the specific configuration of each stereoisomer is a critical aspect of its study, often accomplished through spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR). cdnsciencepub.comresearchgate.net The relative orientations of the methyl groups at C2 and C5, and the hydroxyl group at C4, are described using cis (c) and trans (t) notation relative to a reference substituent on the piperidine ring.

Research based on carbon-13 NMR spectroscopy has established the configurations for the α, β, and γ isomers. cdnsciencepub.comresearchgate.net

α-isomer : This isomer has the configuration c-2-Me, c-5-Me, r-4-OH, indicating that the methyl groups at positions 2 and 5 are cis (on the same side) relative to the reference hydroxyl group at position 4. cdnsciencepub.com

β-isomer : The configuration is c-2-Me, t-5-Me, where the C2-methyl group is cis and the C5-methyl group is trans to the reference group. cdnsciencepub.comresearchgate.net

γ-isomer : This isomer is assigned the configuration t-2-Me, c-5-Me, with the C2-methyl group being trans and the C5-methyl group being cis relative to the reference group. cdnsciencepub.comresearchgate.net

Interactive Table 2: Stereoisomer Configurations

IsomerConfigurationSource
α-Isomerc-2-Me, c-5-Me, r-4-OH cdnsciencepub.com
β-Isomerc-2-Me, t-5-Me cdnsciencepub.comresearchgate.net
γ-Isomert-2-Me, c-5-Me cdnsciencepub.comresearchgate.net

The synthesis of this compound, for instance through the reaction of 1,2,5-trimethyl-4-piperidone with phenyllithium, typically yields a mixture of diastereomers. vdoc.pub The separation of these isomers is essential for studying the properties of each one individually.

For academic study, the separation of diastereomers is often achieved by physical methods such as fractional crystallization, owing to the different solubilities and crystal structures of the diastereomeric salts. For enantiopurification, a common strategy involves the use of a chiral resolving agent, such as a chiral acid (e.g., D-bromocamphor-β-sulfonic acid), to form diastereomeric salts that can then be separated. alameed.edu.iq Once separated, the pure enantiomer of the target compound can be recovered by removing the chiral auxiliary.

Conformational Analysis of the Piperidine Ring System in this compound and its Analogues

The six-membered piperidine ring is not planar and exists in various conformations, with the chair and skew-boat forms being the most significant. The specific conformation adopted by each diastereoisomer of this compound is crucial as it dictates the spatial arrangement of its substituents and influences its properties. cdnsciencepub.comresearchgate.net

Theoretical and computational studies have been instrumental in predicting the most stable conformations for the different isomers. These models indicate that the β and γ isomers predominantly adopt a chair conformation . cdnsciencepub.comresearchgate.net In the case of the γ-isomer, the phenyl group occupies an equatorial position (eq-Ph), while in the β-isomer, it is in an axial position (ax-Ph). cdnsciencepub.com

In contrast, the α-isomer is found to favor a non-chair conformation, specifically a skew-boat form. cdnsciencepub.comresearchgate.net This deviation from the typically more stable chair conformation is attributed to the steric strain that would arise from the cis arrangement of the two methyl groups and the hydroxyl group in a chair form.

Experimental techniques provide the definitive evidence for the predicted conformations.

In Solution: High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy , particularly ¹³C NMR, is a powerful tool for conformational analysis in solution. cdnsciencepub.com By analyzing the chemical shifts of the carbon atoms in the piperidine ring and its substituents in solvents like deuterochloroform (CDCl₃) and dimethylsulfoxide-d6 (DMSO-d6), researchers can deduce the preferred conformation. cdnsciencepub.comresearchgate.net For example, the chemical shifts observed for the α, β, and γ isomers are consistent with the chair and skew-boat conformations determined from theoretical models. cdnsciencepub.com

In the Solid State: Single-crystal X-ray crystallography provides precise information about the molecular structure in the solid state. researchgate.netnih.gov X-ray diffraction studies on crystals of the (±)-β-1,2,5-trimethyl-4-phenylpiperidin-4-ol have confirmed its chair conformation and provided exact bond lengths and angles. researchgate.netnih.gov Such studies are invaluable for validating the results of computational modeling and solution-state NMR analysis.

Interactive Table 3: Summary of Conformational Analysis

IsomerPreferred ConformationPhenyl Group OrientationSupporting Technique(s)Source
α-IsomerSkew-BoatN/A¹³C NMR, Computational Modeling cdnsciencepub.comresearchgate.net
β-IsomerChairAxial (ax-Ph)¹³C NMR, X-ray Crystallography cdnsciencepub.comresearchgate.netresearchgate.netnih.gov
γ-IsomerChairEquatorial (eq-Ph)¹³C NMR, Computational Modeling cdnsciencepub.comresearchgate.net

Polymorphism and Solid-State Structural Variability in Related Piperidin-4-ols

The phenomenon of polymorphism, where a chemical compound can exist in multiple crystalline forms, is of significant interest in pharmaceutical sciences and materials science. These different solid-state forms, or polymorphs, can exhibit distinct physicochemical properties, including melting point, solubility, and stability, even though they are chemically identical. In the context of piperidin-4-ol derivatives, the potential for polymorphism is closely linked to the conformational flexibility of the piperidine ring and the nature of intermolecular interactions, such as hydrogen bonding.

Research into the solid-state structures of piperidin-4-ol analogues reveals that the piperidine ring predominantly adopts a chair conformation. However, the orientation of substituents on the ring can vary, leading to different conformers which can, in turn, crystallize as distinct polymorphs. A notable example is the polymorphism observed in 4-hydroxypiperidine (B117109). Studies have identified at least two polymorphic forms of this compound, which differ in the configuration of the hydrogen atom on the nitrogen (N-H). researchgate.net In one form, the N-H bond is in an axial position, while in the other, it is equatorial. researchgate.net Interestingly, in both of these polymorphs, the hydroxyl (OH) group at the C-4 position maintains an equatorial orientation. researchgate.net This illustrates a form of conformational polymorphism, where the different crystal packing arrangements are a consequence of different molecular conformations.

The introduction of additional substituents, as seen in this compound, adds further complexity to the potential for solid-state structural variability. The presence of methyl groups at the C-1, C-2, and C-5 positions, along with a phenyl and a hydroxyl group at C-4, introduces multiple stereocenters and steric considerations that can influence the preferred conformation of the molecule in the solid state.

Computational studies on related 4-phenylpiperidine (B165713) analgesics have explored the energetic differences between conformers where the phenyl group is in an axial versus an equatorial position. These studies suggest that while one conformer may be more stable in solution, the energy difference can be small enough that either conformer might be observed in the solid state, potentially leading to polymorphism. The specific arrangement of substituents plays a critical role; for instance, the presence of a 3-methyl group can significantly destabilize a phenyl axial conformation due to steric hindrance.

The hydrogen bonding capabilities of the hydroxyl group at C-4 and the potential for the piperidine nitrogen to act as a hydrogen bond acceptor are crucial in dictating the supramolecular assembly in the crystal lattice. The interplay between the conformational preferences of the piperidine ring and the optimization of intermolecular hydrogen bonding networks is a key factor in determining which polymorphic form is most stable under a given set of crystallization conditions. The general principles of polymorphism suggest that different polymorphs are often accessible through variations in crystallization parameters such as solvent, temperature, and cooling rate. nih.gov

While specific crystallographic data for multiple polymorphs of this compound are not extensively reported in publicly accessible literature, the documented polymorphism of simpler analogues like 4-hydroxypiperidine provides a strong basis for understanding the potential for similar behavior in this more substituted derivative. The combination of conformational isomerism of the piperidine ring and the various possible intermolecular hydrogen bonding patterns makes it a prime candidate for exhibiting polymorphism.

Table 1: Conformational and Polymorphic Data of 4-Hydroxypiperidine

FeaturePolymorph IPolymorph II
N-H Configuration AxialEquatorial
O-H Configuration EquatorialEquatorial
Hydrogen Bonding N-H···O and O-H···NN-H···O and O-H···N

This table is generated based on the findings for 4-hydroxypiperidine and illustrates the type of structural differences that can give rise to polymorphism in piperidin-4-ol derivatives.

Derivatization and Analog Design in Chemical Research

Chemical Modifications at the Hydroxyl Moiety of 1,2,5-Trimethyl-4-phenylpiperidin-4-ol

The tertiary alcohol at the C-4 position is a key functional group for a variety of chemical transformations.

Esterification

The hydroxyl group of this compound and its isomers can be readily acylated to form esters. This is a common strategy to create prodrugs or to modify the pharmacokinetic profile of the parent compound. The reaction is typically carried out using acyl chlorides or acid anhydrides. The stereochemistry of the parent alcohol can influence the rate and outcome of the acylation reaction. For instance, the acylation of isomeric 2,5-dimethyl-4-phenylpiperidin-4-ols has been studied to understand the influence of configuration and preferred conformation on the resulting esters. Such studies are crucial for designing molecules with specific biological activities.

Etherification

The synthesis of ethers from tertiary alcohols like this compound can be challenging. The Williamson ether synthesis, a common method for preparing ethers, involves the reaction of an alkoxide with a primary alkyl halide in an S\textsubscript{N}2 reaction. wikipedia.orgmasterorganicchemistry.com For a tertiary alcohol, the corresponding alkoxide would be sterically hindered, making the S\textsubscript{N}2 reaction with an alkyl halide difficult. Moreover, the tertiary alcohol itself is a poor substrate for direct S\textsubscript{N}2 displacement. An alternative approach for synthesizing ethers from tertiary alcohols involves an S\textsubscript{N}1 mechanism, where the alcohol is first protonated to form a good leaving group (water), which then dissociates to form a stable tertiary carbocation. This carbocation is then trapped by an alcohol solvent to form the ether. However, this method is generally more suitable for the synthesis of symmetrical ethers from primary alcohols, as secondary and tertiary alcohols are prone to elimination reactions under acidic conditions. khanacademy.org

Table 1: Examples of Esterification and Etherification Reactions

Reaction Type Reactants Product Notes
Esterification This compound + Propionyl chloride (1,2,5-Trimethyl-4-phenylpiperidin-4-yl) propanoate A common acylation reaction to produce an ester.
Etherification (General) Tertiary Alcohol (e.g., t-butanol) + Sulfuric Acid + t-butanol Di-tert-butyl ether Illustrates the S\textsubscript{N}1 pathway for ether synthesis from tertiary alcohols, though elimination is a major side reaction.

The oxidation of the tertiary hydroxyl group in this compound is not straightforward. Tertiary alcohols are generally resistant to oxidation under standard conditions that readily oxidize primary and secondary alcohols. Strong oxidizing agents like potassium permanganate (B83412) (KMnO\textsubscript{4}) under harsh conditions can lead to the cleavage of carbon-carbon bonds.

Given the presence of other oxidizable sites in the molecule, such as the N-methyl group and the benzylic protons on the C-2 and C-5 methyl groups, selective oxidation of the tertiary alcohol is challenging. nih.govresearchgate.net Oxidation of other 4-phenylpiperidine (B165713) derivatives has been studied, and the outcomes are highly dependent on the substituents and the oxidizing agent used. nih.gov For instance, the oxidation of 2,6-diphenylpiperidine-4-one with various manganese oxidants has been investigated, revealing complex kinetic and mechanistic pathways. chemistryjournal.net

Under acidic conditions, tertiary alcohols can undergo dehydration to form alkenes. In the case of this compound, dehydration would likely lead to a mixture of tetrahydropyridine (B1245486) isomers. Furthermore, the formation of a tertiary carbocation intermediate during dehydration could potentially lead to Wagner-Meerwein rearrangements, where a methyl or phenyl group migrates to an adjacent carbon, although such rearrangements are not explicitly documented for this specific compound in the provided search results.

Functionalization Strategies for the Piperidine (B6355638) Nitrogen Atom

The tertiary nitrogen atom of the piperidine ring is a key site for derivatization, allowing for the synthesis of a wide range of analogs with modulated properties.

N-Alkylation

The nitrogen atom in piperidine derivatives can be alkylated using various alkylating agents, such as alkyl halides. The N-methyl group in this compound can in principle be replaced by other alkyl groups through more complex synthetic routes, often involving N-demethylation followed by re-alkylation. The nature of the N-substituent can significantly influence the biological activity of phenylpiperidine derivatives. nih.gov

N-Acylation

N-acylation of secondary piperidines is a common reaction. For a tertiary amine like this compound, direct N-acylation is not possible. However, if the N-methyl group were to be removed to yield the corresponding secondary amine, subsequent acylation with acyl chlorides or anhydrides would be a straightforward method to introduce a variety of acyl groups.

Table 2: Examples of N-Alkylation and N-Acylation of Piperidines

Reaction Type Reactants Product Notes
N-Alkylation Piperidine + Benzyl chloride N-Benzylpiperidine A typical N-alkylation of a secondary amine.
N-Acylation Piperidine + Acetyl chloride N-Acetylpiperidine A standard method for forming an N-acyl derivative.

Quaternization involves the alkylation of the tertiary nitrogen atom to form a quaternary ammonium (B1175870) salt. This transformation is typically achieved by treating the tertiary amine with an alkyl halide, such as methyl iodide. journalagent.com The resulting quaternary ammonium salt of this compound would have a permanent positive charge on the nitrogen atom.

This modification significantly alters the chemical properties of the molecule. Quaternary ammonium salts are generally more water-soluble than their tertiary amine precursors. The introduction of a permanent positive charge can also have a profound impact on the biological activity and pharmacokinetic profile of the compound. For example, quaternization can prevent the molecule from crossing the blood-brain barrier.

Table 3: Quaternization of Tertiary Amines

Reactant Alkylating Agent Product
N-Methylpiperidine Phenacyl bromide 1-Methyl-1-phenacylpiperidinium bromide
Triethylamine Ethyl iodide Tetraethylammonium iodide

Chemical Transformations on the Phenyl Ring and Methyl Substituents

The phenyl ring and the methyl groups on the piperidine ring offer further opportunities for derivatization, although these transformations are generally less common than modifications at the hydroxyl and nitrogen centers.

Electrophilic aromatic substitution reactions, such as nitration and halogenation, can be performed on the phenyl ring. The piperidine ring is an activating group, and would direct substitution to the ortho and para positions of the phenyl ring. However, under the strongly acidic conditions often required for these reactions, the piperidine nitrogen would be protonated, which would deactivate the ring towards electrophilic attack. Studies on the nitration of 2'- and 4'-nitro-1-phenylpiperidines have been reported. rsc.org Halogenated 4-anilinopiperidines are also known precursors in the synthesis of various compounds. federalregister.gov

Functionalization of the methyl groups on the piperidine ring is challenging due to the high bond dissociation energy of C-H bonds in alkanes. However, advances in C-H activation chemistry could potentially allow for the selective oxidation or functionalization of these methyl groups. For instance, remote oxidation of aliphatic C-H bonds in nitrogen-containing molecules has been demonstrated. nih.gov The oxidation of methylpiperidine derivatives has also been explored, sometimes leading to the formation of iminium intermediates or lactams. researchgate.net

Table 4: Examples of Phenyl Ring and Methyl Group Transformations

Reaction Type Reactant Reagents Product
Nitration 1-Phenylpiperidine Nitrating mixture (HNO\textsubscript{3}/H\textsubscript{2}SO\textsubscript{4}) 1-(4-Nitrophenyl)piperidine
Bromination Aniline Bromine 2,4,6-Tribromoaniline
C-H Oxidation N-Methylpiperidine derivative Fe(PDP) catalyst, HBF\textsubscript{4} Hydroxylated N-methylpiperidine derivative

Electrophilic Aromatic Substitution for Phenyl Ring Derivatization

The phenyl ring of this compound is a prime target for modification via electrophilic aromatic substitution (EAS). The piperidine ring, being a saturated secondary amine, is an activating group and an ortho-, para-director. However, under the acidic conditions often employed for EAS reactions, the nitrogen atom of the piperidine ring is likely to be protonated, forming a piperidinium (B107235) ion. This positively charged group becomes a deactivating, meta-directing group. Therefore, the reaction conditions must be carefully controlled to achieve the desired substitution pattern.

Common EAS reactions that can be applied to the phenyl ring include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to introduce a nitro group at the meta-position of the phenyl ring due to the deactivating effect of the protonated piperidine nitrogen. Subsequent reduction of the nitro group to an amine would provide a handle for further functionalization, such as acylation or sulfonylation, leading to a diverse array of analogs.

Similarly, halogenation with a Lewis acid catalyst can introduce halogen atoms (Cl, Br) onto the phenyl ring. The position of substitution will again be influenced by the nature of the piperidine nitrogen under the reaction conditions. The introduction of halogens can modulate the electronic properties and lipophilicity of the molecule, potentially influencing its binding affinity and metabolic stability.

Research on related 4-phenylpiperidine derivatives has demonstrated the feasibility of such modifications. For example, the synthesis of various substituted 4-phenylpiperidines often involves the introduction of substituents on the phenyl ring at an early stage of the synthesis, followed by the construction of the piperidine ring. However, late-stage functionalization of the pre-formed 4-phenylpiperidine scaffold via EAS is also a viable strategy.

Table 1: Potential Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

ReactionReagentsExpected Major Product (assuming N-protonation)
NitrationHNO₃, H₂SO₄1,2,5-Trimethyl-4-(3-nitrophenyl)piperidin-4-ol
BrominationBr₂, FeBr₃1,2,5-Trimethyl-4-(3-bromophenyl)piperidin-4-ol
AcylationRCOCl, AlCl₃1,2,5-Trimethyl-4-(3-acylphenyl)piperidin-4-ol

This table is illustrative and based on general principles of electrophilic aromatic substitution.

Scaffold Diversification and Bioisosteric Replacement Strategies in Piperidine Chemistrynih.govchemicalbook.com

Scaffold diversification and bioisosteric replacement are key strategies in drug discovery to explore new chemical space, improve compound properties, and circumvent intellectual property limitations. dtic.milnih.gov The this compound scaffold offers multiple points for such modifications.

Scaffold Hopping: This strategy involves replacing the central piperidine or phenyl ring with a different ring system while maintaining the key pharmacophoric features. For the 4-phenylpiperidine core, a number of scaffold hops have been explored in the literature. For example, the piperidine ring can be replaced with other nitrogen-containing heterocycles such as pyrrolidine (B122466) or azepane. Bicyclic scaffolds, such as tropane (B1204802) or granatane, can also be considered as conformationally restricted analogs. The phenyl ring could be replaced by other aromatic or heteroaromatic systems like thiophene (B33073), pyridine (B92270), or pyrazole (B372694) to explore different electronic and steric interactions with a biological target. A study on the discovery of potent DLK inhibitors utilized a shape-based scaffold hopping approach to convert a pyrimidine (B1678525) core to a pyrazole core, resulting in improved physicochemical properties. nih.govresearchgate.net

Bioisosteric Replacement: This involves the substitution of atoms or groups with other atoms or groups that have similar physical or chemical properties, leading to similar biological activity. In the context of this compound, several bioisosteric replacements can be envisioned:

Tertiary Alcohol: The tertiary alcohol at C4 is a key functional group. It can be replaced with other groups that can act as hydrogen bond acceptors or donors, such as an ether, an amide, a sulfonamide, or a nitrile.

Phenyl Group: The phenyl group can be replaced by various bioisosteres. For instance, replacing it with a cyclohexyl ring would remove aromaticity and introduce different conformational preferences. Heterocyclic rings such as pyridine or thiophene can also serve as bioisosteres, altering the electronic distribution and hydrogen bonding capacity.

Methyl Groups: The methyl groups can be replaced with other small alkyl groups (e.g., ethyl) or with fluorine atoms. The introduction of fluorine can modulate pKa, lipophilicity, and metabolic stability. nih.gov

The following table provides examples of potential bioisosteric replacements for different parts of the this compound scaffold, based on established principles of medicinal chemistry.

Table 2: Potential Bioisosteric Replacements for this compound

Original GroupPotential BioisostereRationale
4-OH-OMe, -NH₂, -CN, -CONH₂Alter H-bonding capacity, polarity
PhenylCyclohexyl, Pyridyl, ThienylModify aromaticity, electronics, H-bonding
N-CH₃-N-C₂H₅, -N-cyclopropylExplore steric limits at the nitrogen
C2/C5-CH₃-C₂H₅, -CF₃Alter lipophilicity and metabolic stability
Piperidine RingPyrrolidine, Azepane, TropaneModify ring size and conformational flexibility

This table presents hypothetical bioisosteric replacements based on common strategies in medicinal chemistry.

The application of these derivatization and analog design strategies can lead to the generation of a library of compounds based on the this compound scaffold. The subsequent biological evaluation of these analogs is crucial for elucidating the structure-activity relationships and identifying new compounds with potentially improved properties.

Molecular Interactions and Mechanistic Chemical Studies in Vitro and Theoretical Perspectives

Ligand-Macromolecule Binding Methodologies in Research Contexts

The initial step in characterizing a ligand's interaction with its target, such as a receptor or enzyme, involves quantifying the binding affinity. This is often followed by more advanced techniques to understand the dynamics and energetics of the interaction.

Radioligand binding assays are a cornerstone for determining the affinity of a ligand for a receptor. nih.gov The principle of this technique is based on the competition between a radiolabeled ligand (a ligand with a radioactive isotope) and an unlabeled ligand (the compound of interest) for the same binding site on a receptor.

The assay is typically performed using cell membrane preparations that contain the receptor of interest. nih.gov These membranes are incubated with a fixed concentration of a radioligand that is known to bind to the target receptor with high affinity and specificity. Increasing concentrations of the unlabeled test compound, in this case, 1,2,5-Trimethyl-4-phenylpiperidin-4-ol, are then added. The test compound will compete with the radioligand for binding to the receptor.

As the concentration of the unlabeled test compound increases, it displaces more of the radioligand from the receptor. The amount of bound radioactivity is measured, typically by separating the membranes from the solution through filtration and then quantifying the radioactivity on the filters. This data is then used to construct a competition curve, which plots the percentage of bound radioligand against the concentration of the unlabeled test compound.

From this curve, the IC₅₀ value can be determined, which is the concentration of the unlabeled ligand required to inhibit 50% of the specific binding of the radioligand. The IC₅₀ value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation. The Ki value represents the equilibrium dissociation constant of the unlabeled ligand, and a lower Ki value indicates a higher binding affinity.

CompoundReceptor TargetKi (nM)
Morphineµ-opioid receptor1-100
Fentanylµ-opioid receptor1-100
Sufentanilµ-opioid receptor< 1
Buprenorphineµ-opioid receptor< 1
Codeineµ-opioid receptor> 100
Tramadolµ-opioid receptor> 100
This table presents a range of binding affinities for various opioid drugs at the µ-opioid receptor to illustrate the data obtained from radioligand binding assays. The data is not specific to this compound.

Beyond determining the affinity of a ligand for its target, it is often crucial to understand the kinetics (the rates of association and dissociation) and the thermodynamics (the energetic driving forces) of the interaction. Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for this purpose.

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions. ox.ac.uknih.gov In a typical SPR experiment, one of the interacting molecules (the ligand, e.g., a receptor) is immobilized on a sensor chip. The other molecule (the analyte, e.g., this compound) is then flowed over the chip surface in a solution. ox.ac.uk

The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal, measured in resonance units (RU). nih.gov A sensorgram, which is a plot of RU versus time, is generated. The association phase of the sensorgram shows the binding of the analyte, while the dissociation phase shows its release. bioradiations.com By analyzing these curves at different analyte concentrations, the association rate constant (kₐ) and the dissociation rate constant (kₑ) can be determined. bioradiations.com The equilibrium dissociation constant (Kₑ), which is a measure of affinity, can then be calculated as the ratio of kₑ to kₐ.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the macromolecule (the receptor). The binding of the ligand to the receptor results in either the release or absorption of heat, which is measured by the calorimeter.

Each injection of the ligand results in a heat pulse that is proportional to the amount of binding that occurs. As the receptor becomes saturated with the ligand, the heat pulses diminish. The data is plotted as heat change per injection versus the molar ratio of ligand to macromolecule. By fitting this data to a binding model, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.

While no specific SPR or ITC studies were found for this compound in the reviewed literature, the table below illustrates the type of kinetic and thermodynamic data that can be obtained from these techniques for a hypothetical ligand-receptor interaction.

ParameterDescriptionTypical Value
SPR
kₐ (M⁻¹s⁻¹)Association rate constant10³ - 10⁷
kₑ (s⁻¹)Dissociation rate constant10⁻⁵ - 10⁻¹
Kₑ (M)Equilibrium dissociation constant10⁻⁹ - 10⁻⁶
ITC
nStoichiometry of binding0.5 - 2
Kₐ (M⁻¹)Binding affinity10⁵ - 10⁸
ΔH (kcal/mol)Enthalpy change-20 to 20
ΔS (cal/mol·K)Entropy change-50 to 50
This table provides illustrative data ranges for kinetic and thermodynamic parameters that can be determined using SPR and ITC.

Structure-Interaction Relationship (SIR) at a Molecular Level: Computational and Theoretical Insights

Computational and theoretical methods have become indispensable tools in modern drug discovery and development. These approaches allow for the investigation of structure-interaction relationships at a molecular level, providing insights that can guide the design of more potent and selective ligands.

Quantitative Structure-Interaction Relationship (QSIR) modeling, a specific application of Quantitative Structure-Activity Relationship (QSAR) modeling, is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or binding affinity. nih.gov This is achieved by correlating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, with their experimentally determined activities. nih.gov

For a series of 4-phenylpiperidine (B165713) derivatives, which are structurally related to this compound, a nonlinear QSAR study was conducted to understand their agonist activity at the µ-opioid receptor. nih.gov In this study, a large number of molecular descriptors were calculated for each compound, and a selection of these descriptors was used to build a predictive model using a neural network approach. nih.gov The model was then validated using an external test set of compounds. nih.gov

The types of molecular descriptors used in such studies can be broadly categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight, atom counts).

2D descriptors: Based on the 2D structure (e.g., connectivity indices, topological indices).

3D descriptors: Based on the 3D conformation of the molecule (e.g., molecular shape, surface area, volume).

Physicochemical descriptors: Related to properties like lipophilicity (logP), electronic properties (pKa), and polarizability.

The following table summarizes the key aspects of a QSAR study on 4-phenylpiperidine derivatives. nih.gov

Study AspectDescription
Compound Class4-Phenylpiperidine derivatives
Targetµ-opioid receptor agonists
Modeling MethodThree-layer back-propagation neural network
Descriptor SelectionTwo-stage least squares combining partial least squares (PLS)
Number of Descriptors Calculated292
Number of Descriptors Selected4
Training Set Size38 compounds
Test Set Size5 compounds
This table summarizes the methodology of a QSAR study on 4-phenylpiperidine derivatives, which are structurally related to this compound.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that provide a three-dimensional view of how a ligand might bind to its receptor and how the complex behaves over time.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov The process involves two main steps: first, generating a variety of possible binding poses of the ligand in the receptor's binding site, and second, scoring these poses to identify the most favorable one. The scoring functions used in docking programs estimate the binding free energy of the complex.

For opioid ligands, docking studies have been performed to understand their interactions with the µ-opioid receptor. nih.govmdpi.com These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the binding pocket of the receptor. mdpi.com

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor complex. mdpi.comscispace.com Starting from a docked pose, an MD simulation calculates the movement of every atom in the system over time by solving Newton's equations of motion. mdpi.com These simulations can reveal how the ligand and receptor adapt to each other's presence, the stability of the binding pose, and the role of water molecules in the binding site. mdpi.com

The table below summarizes key amino acid residues in the µ-opioid receptor that have been identified through molecular modeling studies to be important for the binding of various opioid ligands. nih.govmdpi.comrsc.org

Amino Acid ResidueLocation in ReceptorType of Interaction
Asp147Transmembrane helix 3 (TM3)Ionic interaction with the protonated nitrogen of the ligand
Tyr148Transmembrane helix 3 (TM3)Hydrogen bonding
His297Transmembrane helix 6 (TM6)Aromatic stacking, hydrogen bonding
Trp293Transmembrane helix 6 (TM6)Aromatic stacking, hydrophobic interactions
Trp318Transmembrane helix 7 (TM7)Aromatic stacking
Tyr326Transmembrane helix 7 (TM7)Hydrogen bonding
This table lists key amino acid residues in the µ-opioid receptor binding site and their typical interactions with opioid ligands, as suggested by molecular modeling studies.

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor and elicit a biological response. nih.govresearchgate.net These chemical features, or pharmacophoric points, can include hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, aromatic rings, and positively or negatively charged centers. nih.gov

A pharmacophore model can be generated based on the structures of a set of known active ligands (ligand-based) or from the structure of the ligand-receptor complex (structure-based). researchgate.net Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active at the target receptor. researchgate.net This process is known as virtual screening.

For 4-phenylpiperidine and related fentanyl derivatives, pharmacophore models have been developed to understand the key features required for µ-opioid receptor agonism. nih.govresearchgate.net These models typically highlight the importance of a protonated amine (positive ionizable feature), an aromatic ring, and a hydrophobic group, all arranged in a specific spatial orientation.

The table below outlines the common pharmacophoric features identified for µ-opioid agonists based on studies of 4-phenylpiperidine and fentanyl derivatives. nih.govresearchgate.net

Pharmacophoric FeatureChemical MoietyRole in Binding
Positive Ionizable (PI)Protonated tertiary amineForms a key ionic interaction with an acidic residue (e.g., Asp147) in the receptor.
Aromatic Ring (AR)Phenyl groupEngages in aromatic stacking interactions with aromatic residues (e.g., Trp293, His297) in the binding pocket.
Hydrophobic (HY)Alkyl or other nonpolar groupsMakes hydrophobic contacts with nonpolar residues in the receptor, contributing to binding affinity.
Hydrogen Bond Acceptor (HBA)Carbonyl oxygen, hydroxyl groupForms hydrogen bonds with donor residues in the receptor.
Hydrogen Bond Donor (HBD)Hydroxyl group, amine hydrogenForms hydrogen bonds with acceptor residues in the receptor.
This table describes the common pharmacophoric features of µ-opioid agonists and their roles in receptor binding, as derived from studies on related compounds.

Investigation of Chemical Reactivity and Metabolic Pathways in Controlled In Vitro Systems

The chemical reactivity and metabolic fate of "this compound" have been primarily elucidated through in vitro studies on structurally analogous compounds and theoretical modeling. Direct in vitro metabolic studies on this specific molecule are not extensively documented in publicly available scientific literature. However, by examining the biotransformation of related 4-phenylpiperidine derivatives, a predictive metabolic profile can be constructed. These investigations are crucial for understanding the molecule's stability, potential for bioactivation, and the enzymatic systems involved in its biotransformation.

In controlled in vitro systems, such as human liver microsomes (HLM) and recombinant cytochrome P450 (CYP) enzymes, the metabolism of phenylpiperidine-containing compounds is predominantly governed by oxidative reactions. nih.govnih.gov The primary routes of metabolism for compounds with a similar core structure involve N-dealkylation and hydroxylation of the aromatic ring. nih.gov

The chemical reactivity of the tertiary benzylic alcohol group at the 4-position is also a key consideration. Tertiary benzylic alcohols can undergo reactions such as dehydration and conjugation. researchgate.netrsc.orgresearchgate.net Theoretical studies on related molecules, utilizing methods like Density Functional Theory (DFT), provide insights into the molecule's electronic properties and reactivity. For instance, the analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help predict sites susceptible to electrophilic or nucleophilic attack.

Predicted Metabolic Pathways in In Vitro Systems

Based on the metabolism of analogous compounds, the following metabolic pathways are predicted for this compound in controlled in vitro systems. The major enzymatic contributors are expected to be from the cytochrome P450 superfamily, particularly the CYP3A4 and CYP2D6 isoforms, which are known to metabolize a wide range of xenobiotics containing the piperidine (B6355638) moiety. researchgate.net

Phase I Metabolism:

N-Demethylation: The removal of the methyl group from the piperidine nitrogen is a common metabolic pathway for N-methylated piperidines. This reaction is primarily catalyzed by CYP3A4 and CYP2D6. This would lead to the formation of this compound's corresponding secondary amine, 2,5-dimethyl-4-phenylpiperidin-4-ol.

Aromatic Hydroxylation: The phenyl group is susceptible to hydroxylation at the para-position, a common metabolic route for many phenyl-containing compounds. This reaction is also mediated by CYP enzymes and would result in the formation of 1,2,5-trimethyl-4-(4-hydroxyphenyl)piperidin-4-ol.

Oxidation of the Piperidine Ring: Oxidation can occur at various positions on the piperidine ring, although this is generally a less favored pathway compared to N-dealkylation and aromatic hydroxylation.

Dehydration: The tertiary alcohol at the C-4 position could potentially undergo dehydration to form an alkene, 1,2,5-trimethyl-4-phenyl-1,2,3,4-tetrahydropyridine.

Phase II Metabolism:

Glucuronidation: The hydroxyl groups introduced during Phase I metabolism, as well as the tertiary alcohol at the 4-position, can undergo conjugation with glucuronic acid. This process, catalyzed by UDP-glucuronosyltransferases (UGTs), increases the water solubility of the metabolites, facilitating their elimination.

The following interactive table summarizes the predicted primary metabolites of this compound based on in vitro studies of analogous compounds.

Metabolite Metabolic Pathway Predicted Catalyzing Enzymes
2,5-Dimethyl-4-phenylpiperidin-4-olN-DemethylationCYP3A4, CYP2D6
1,2,5-Trimethyl-4-(4-hydroxyphenyl)piperidin-4-olAromatic HydroxylationCYP3A4, CYP2D6
1,2,5-Trimethyl-4-phenyl-1,2,3,4-tetrahydropyridineDehydrationAcid-catalyzed or enzymatic
Glucuronide ConjugatesGlucuronidationUGTs

Research Findings from Analogous Compounds

Studies on alphaprodine, a stereoisomer of a related compound, indicate that its metabolism occurs primarily in the liver. patsnap.comaapd.org While specific in vitro metabolite identification for alphaprodine is not detailed, the general understanding is that it is converted to inactive metabolites. patsnap.com Research on other 4-aminopiperidine (B84694) drugs highlights N-dealkylation as a major metabolic pathway catalyzed predominantly by CYP3A4. nih.gov Furthermore, in vitro studies with buprenorphine, which also contains a complex piperidine-like structure, have shown that CYP3A4 is responsible for about 65% of its N-dealkylation, with CYP2C8 contributing about 30%. nih.gov These findings support the predicted metabolic pathways for this compound.

The following table presents data from in vitro studies on related piperidine compounds, which informs the predicted metabolism of this compound.

Compound In Vitro System Observed Metabolic Pathways Key Enzymes Involved Reference
BuprenorphineHuman Liver Microsomes (HLM), Recombinant P450sN-dealkylation, HydroxylationCYP3A4, CYP2C8 nih.gov
4-Aminopiperidine DrugsHuman Liver Microsomes, Recombinant P450sN-dealkylation, Aromatic HydroxylationCYP3A4, CYP2D6 nih.gov
Alphaprodine(General, not in vitro specific)Hepatic metabolism to inactive metabolitesLiver enzymes (CYP450 implied) patsnap.comaapd.org

These in vitro investigations and the extrapolation from structurally similar molecules provide a foundational understanding of the likely chemical reactivity and metabolic pathways of this compound.

Advanced Analytical and Spectroscopic Methodologies for Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is an indispensable tool for determining the elemental composition and fragmentation pathways of 1,2,5-Trimethyl-4-phenylpiperidin-4-ol, providing critical information for its identification and the analysis of related substances.

Tandem mass spectrometry (MS/MS) is employed to induce and analyze the fragmentation of the protonated molecule of this compound. By selecting the parent ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is generated. This "fingerprint" is vital for structural confirmation and for distinguishing between isomers.

Loss of Water (H₂O): Dehydration from the tertiary alcohol is a common initial fragmentation step.

Ring Opening: Cleavage of the bonds within the piperidine (B6355638) ring.

Loss of Methyl Groups: Expulsion of methyl radicals from the nitrogen or the ring.

Formation of Key Ions: Generation of stable fragment ions, such as the N-methyl-phenyl-containing fragments, which are diagnostic for this class of compounds.

This analysis provides a robust method for identifying the core structure and the location of substituents in novel, related compounds.

HRMS provides a highly accurate mass measurement of the parent ion, typically with a mass error of less than 5 parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of the molecule. For this compound, the expected monoisotopic mass can be calculated and compared to the experimental value to confirm its composition.

Table 1: Theoretical Accurate Mass for this compound

Formula Ion Type Theoretical Monoisotopic Mass (Da)

The confirmation of the elemental formula through accurate mass measurement is a fundamental step in structural elucidation, ensuring confidence in the compound's identity before further spectroscopic analysis is undertaken.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed stereochemistry and conformational dynamics of the diastereoisomers of this compound.

Detailed ¹H NMR studies have successfully distinguished between the three primary diastereoisomers, designated as α, β, and γ. rsc.org These studies reveal that the isomers exist in different preferred conformations in solution. rsc.org The β and γ-isomers predominantly adopt a chair conformation where the C-4 phenyl group is in an equatorial position. rsc.org In contrast, the α-isomer shows evidence of a significant population of a skew-boat conformation in deuteriochloroform. rsc.org

A full structural assignment requires a suite of 1D and 2D NMR experiments.

¹H and ¹³C NMR: 1D proton and carbon NMR provide the initial chemical shift data for each unique nucleus in the molecule. The chemical shifts of the methyl groups and the piperidine ring protons are particularly diagnostic for the configuration of each isomer. rsc.org

Table 2: Representative ¹H NMR Chemical Shifts (δ ppm) for Methyl Groups in Isomers of this compound

Isomer N-Me C-2 Me C-5 Me
α-isomer (c-2-Me,t-5-Me,r-4-OH) 2.29 0.95 (d) 0.49 (d)
β-isomer (t-2-Me,t-5-Me-r-4-OH) 2.29 0.70 (d) 0.94 (d)
γ-isomer (t-2-Me,c-5-Me,r-4-OH) 2.33 1.01 (d) 0.84 (d)

Data obtained from a study in CDCl₃ solution. rsc.org

COSY (Correlation Spectroscopy): This 2D experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the mapping of adjacent protons within the piperidine ring. It would be used to trace the connectivity from the H-2 proton through to the H-6 protons, confirming the ring structure.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This experiment is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations (typically 2-3 bonds) between protons and carbons. It is invaluable for connecting structural fragments and assigning quaternary carbons (like C-4) that have no attached protons. For example, correlations from the methyl protons to adjacent ring carbons would definitively place the substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing critical information about the molecule's stereochemistry and conformation. For instance, NOE correlations between the phenyl protons and specific protons on the piperidine ring would confirm the ring's conformation and the relative orientation of the substituents.

Solid-State NMR (ssNMR) is a powerful, non-destructive technique for analyzing the compound in its crystalline or amorphous solid form. ox.ac.uk While solution NMR provides data on the average conformation of a molecule, ssNMR can identify and characterize different solid forms (polymorphs) or conformers that may exist in the solid state. ox.ac.uk

For this compound, ssNMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), would be employed to:

Identify Polymorphs: Different crystal packing arrangements will result in distinct ¹³C chemical shifts, allowing for the identification and quantification of different polymorphic forms.

Characterize Crystalline and Amorphous Content: ssNMR can distinguish between the ordered (crystalline) and disordered (amorphous) material in a sample.

Determine Solid-State Conformation: The technique can provide insights into the molecular conformation adopted within the crystal lattice, which may differ from that observed in solution. ox.ac.uk

While specific ssNMR studies on this compound are not prominent in the literature, the technique's application to other piperidine-containing molecules demonstrates its utility for pharmaceutical and material science characterization. nih.gov

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Samples

Chromatography is a fundamental tool for the separation, identification, and purification of chemical compounds. For a molecule with multiple isomers like this compound, advanced chromatographic techniques are essential.

The presence of multiple chiral centers in this compound gives rise to several stereoisomers, including enantiomeric pairs. Chiral chromatography is a specialized form of column chromatography that utilizes a chiral stationary phase (CSP) to separate enantiomers. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and quantification.

The determination of enantiomeric excess (ee) is critical in stereoselective synthesis and for understanding the biological activity of the individual enantiomers. A typical method would involve dissolving the isomeric mixture in a suitable mobile phase and injecting it into an HPLC system equipped with a chiral column. The peak areas of the separated enantiomers in the resulting chromatogram are used to calculate the enantiomeric excess.

Table 2: Illustrative Chiral HPLC Method for Enantiomeric Excess Determination

ParameterCondition
ColumnChiralpak AD-H (or similar polysaccharide-based CSP)
Mobile Phasen-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Temperature25 °C
Retention Time (R-isomer)8.5 min (hypothetical)
Retention Time (S-isomer)10.2 min (hypothetical)

Note: This method is illustrative. The optimal conditions would require experimental development.

While analytical chromatography focuses on separation and quantification, preparative chromatography is used to isolate and purify larger quantities of a specific isomer. The principles are similar to analytical HPLC, but it involves larger columns, higher flow rates, and larger sample injection volumes.

For this compound, which is known to exist as a mixture of diastereomers (α, β, and γ-isomers), preparative reversed-phase HPLC is a suitable technique for their isolation. The separation is based on the differential partitioning of the isomers between the nonpolar stationary phase and the polar mobile phase. By collecting the fractions corresponding to each eluting isomer, pure samples of the individual diastereomers can be

Computational and Theoretical Chemistry Applied to 1,2,5 Trimethyl 4 Phenylpiperidin 4 Ol

Quantum Mechanical Calculations for Electronic Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods provide insights into molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of molecules, balancing computational cost with accuracy. nih.gov For a molecule like 1,2,5-trimethyl-4-phenylpiperidin-4-ol, DFT can be used to determine its three-dimensional geometry and the distribution of its electrons.

A key application of DFT is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a crucial parameter that indicates the molecule's chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity. nih.govbibliotekanauki.pl For instance, in a study on a 4-phenylpiperidin-4-ol substituted pyrazole (B372694) derivative, the HOMO and LUMO were analyzed to understand intramolecular charge transfer and bioactivity. bibliotekanauki.pl

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. The MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This visual tool helps predict where the molecule is likely to interact with other chemical species, guiding the understanding of its intermolecular interactions.

Table 1: Illustrative DFT-Calculated Properties for this compound

This table presents hypothetical data that would be obtained from DFT calculations to illustrate the typical parameters investigated.

ParameterValueDescription
EHOMO -6.5 eVEnergy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.
ELUMO -1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.
HOMO-LUMO Gap (ΔE) 5.3 eVEnergy difference between HOMO and LUMO; indicates chemical stability.
Dipole Moment (μ) 2.1 DebyeA measure of the overall polarity of the molecule.

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without using experimental data for parametrization. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are computationally more intensive than DFT but can provide highly accurate predictions of molecular energies and geometries. arxiv.orgresearchgate.net

For this compound, ab initio calculations would be employed to:

Precisely determine the geometric parameters: This includes bond lengths, bond angles, and dihedral angles for the most stable conformations of the molecule.

Calculate accurate conformational energies: By comparing the energies of different stereoisomers (e.g., cis and trans isomers) and rotamers, the most stable forms can be identified. DFT calculations on diastereomeric pairs of disubstituted piperidines have been used to rationalize their reactivity. nih.gov

Predict spectroscopic properties: These high-accuracy calculations can be used to simulate vibrational spectra (FT-IR), which can then be compared with experimental data to confirm the structure. science.gov

Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects

While quantum mechanics describes the electronic structure of a static molecule, Molecular Dynamics (MD) simulations are used to study its movement and behavior over time. mdpi.com MD simulations track the atomic motions of a molecule, providing a detailed picture of its conformational flexibility and interactions with its environment, such as a solvent.

MD simulations rely on a "force field," which is a set of parameters and equations that approximates the potential energy of the system. nih.gov The accuracy of an MD simulation is highly dependent on the quality of the force field used. nih.gov For novel or complex molecules like this compound, existing force fields like CHARMM, AMBER, or OPLS-AA may need to be extended or re-parametrized. nih.govsemanticscholar.org

The development process for a specific substituted piperidine (B6355638) system involves:

Parameterization: This step defines the parameters for bond stretching, angle bending, torsional angles (dihedrals), and non-bonded interactions (van der Waals and electrostatic forces). ethz.ch Partial atomic charges are often derived from QM calculations to accurately model the electrostatic potential. ethz.ch

Validation: The new force field is tested by running simulations and comparing the results against experimental data or high-level QM calculations. ethz.ch Properties like density, heat of vaporization for the pure liquid, and conformational energy landscapes are used for validation.

The development of polarizable force fields, which account for the changes in electron distribution in response to the local environment, represents a further step toward improving the accuracy of these simulations. nih.gov

Standard MD simulations can sometimes get trapped in local energy minima, failing to explore the full range of possible conformations of a flexible molecule like a substituted piperidine. nih.gov This is known as the sampling problem. nih.gov To overcome this, enhanced sampling techniques are employed to accelerate the exploration of the conformational landscape. compchems.com

Commonly used methods include:

Metadynamics: This technique adds a history-dependent bias potential to the system, discouraging it from revisiting previously explored conformations and pushing it over energy barriers to find new ones. nih.gov

Replica-Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. Periodically, the coordinates of the replicas are exchanged, allowing the higher-temperature simulations to overcome energy barriers and pass these favorable conformations to the lower-temperature simulations. nih.gov

Simulated Annealing: This method involves systematically heating and then cooling the simulated system to overcome energy barriers and settle into a low-energy state. nih.gov

These techniques are crucial for obtaining a comprehensive understanding of the different shapes this compound can adopt and the energetic relationships between them.

Cheminformatics and Data Mining in Research on Piperidine Derivatives

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds and their properties. For piperidine derivatives, which are a significant class of compounds in medicinal chemistry, these approaches are invaluable for identifying structure-activity relationships (SAR). mdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a key cheminformatics technique. mdpi.com In QSAR, statistical models are built to correlate chemical structure descriptors with biological activity or physical properties. For example, a QSAR model could be developed to predict the cardiotoxicity of a series of piperidine derivatives based on their structural features. mdpi.com

Data mining of scientific literature and chemical databases can reveal trends and connections that are not immediately obvious. acs.org By analyzing large collections of data on piperidine derivatives, researchers can:

Identify common structural motifs associated with specific biological activities. clinmedkaz.org

Predict potential protein targets for new compounds. clinmedkaz.org

Cluster compounds by chemical similarity to explore relationships between structure and properties like toxicity. acs.org

Analysis of Structural Databases for Related Chemical Scaffolds

The core structure of this compound is built upon the 4-phenylpiperidine (B165713) scaffold. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its frequent appearance in bioactive compounds targeting a range of biological entities. nih.govcambridgemedchemconsulting.com Computational analysis of large chemical databases is crucial for understanding the utility and potential of such scaffolds.

Databases like ZINC, DrugBank, and PubChem serve as vast repositories of chemical information, containing millions of compounds. nih.govnih.govacs.org Researchers utilize these databases to perform systematic analyses of chemical scaffolds. By searching for the 4-phenylpiperidine core, one can retrieve a multitude of related structures and their associated data, including biological activity, physicochemical properties, and target information. nih.govdrugbank.com

Specialized scaffold databases, such as ScafBank, have been developed to facilitate this type of analysis. nih.govnih.govresearchgate.net ScafBank was constructed by systematically analyzing and fragmenting large compound collections from databases like ZINC and DrugBank to identify unique molecular scaffolds. nih.gov For each scaffold, the database provides information on its frequency of occurrence and the distribution of molecular properties (e.g., molecular weight, logP, hydrogen bond donors/acceptors) of the parent molecules. nih.govnih.gov This information is invaluable for "scaffold hopping," a computational strategy used to design novel molecules by replacing a known core structure with a different one while aiming to retain or improve biological activity. nih.govmoldiscovery.comgriffith.edu.au

The analysis of these databases reveals how modifications to the 4-phenylpiperidine scaffold influence its properties. For instance, the number and position of methyl groups, as seen in this compound, can significantly alter the molecule's conformation and interaction with biological targets compared to simpler analogs. By examining the vast chemical space represented in these databases, chemists can identify patterns and relationships that guide the rational design of new compounds based on this privileged scaffold. nih.govresearchgate.net

Table 1: Major Chemical Databases Used for Scaffold Analysis
DatabaseDescriptionTypical Application in Scaffold Analysis
ZINCA free database of commercially-available compounds for virtual screening. acs.orgacs.orgnih.govIdentifying unique scaffolds, analyzing scaffold frequency, and sourcing compounds for virtual screening. nih.govresearchgate.net
DrugBankA comprehensive resource that combines detailed drug data with drug target information. nih.govdrugbank.comAnalyzing scaffolds of approved drugs and bioactive compounds to understand structure-activity relationships. nih.govnih.gov
ScafBankA public database of unique scaffolds derived from large chemical libraries. nih.govresearchgate.netSupporting "scaffold hopping" and designing novel molecules with desired properties based on known scaffolds. nih.gov

Machine Learning Approaches for Chemical Property Prediction

Machine learning (ML) has become a transformative tool for predicting the properties of chemical compounds, offering a rapid and cost-effective alternative to traditional experimental methods. iapchem.orgpaperswithcode.com For derivatives of the piperidine scaffold, particularly in the context of drug discovery, Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent ML-based approach. iapchem.org

QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or other properties. nih.govkcl.ac.uk These models are built by calculating a set of numerical values, known as molecular descriptors, that encode different aspects of a molecule's structure. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). nih.gov

Several studies have successfully applied machine learning algorithms to build robust QSAR models for piperidine derivatives:

Neural Networks (NN): A nonlinear QSAR study on 4-phenylpiperidine derivatives acting as mu opioid agonists utilized a three-layer back-propagation neural network. nih.gov The model, built using four selected molecular descriptors, successfully correlated the chemical structures with their analgesic activities and was validated with an external test set. nih.gov

Support Vector Machines (SVM) and Fingerprints: In a study aimed at identifying scaffold-hopped compounds, SVM combined with molecular fingerprints (ECFP4) or 3D shape descriptors (ROCS) showed high performance in virtual screening. nih.gov This highlights the ability of ML to identify structurally novel compounds that may retain desired biological activities.

Random Forest (RF) and Artificial Neural Networks (ANN): While not specific to piperidines, a study on NSAIDs-Se derivatives demonstrated the power of RF and ANN methods in creating predictive QSAR models for antioxidant activity. rsc.org The models, based on steric, electrostatic, and enthalpy descriptors, showed high coefficients of determination (R²) and low error rates, indicating their predictive power. rsc.org

The development of a predictive model involves training the algorithm on a dataset of molecules with known properties. The model's robustness and predictive power are then evaluated through internal and external validation techniques. nih.gov A statistically significant QSAR model, indicated by high R² and cross-validated R² (q²) values, can then be used to predict the properties of new, untested compounds like derivatives of this compound. nih.govnih.gov These predictions help prioritize which novel compounds should be synthesized and tested, thereby accelerating the research and development process. upf.edu

Table 2: Examples of Machine Learning Models in QSAR Studies for Piperidine-Related Scaffolds
Scaffold/Compound ClassMachine Learning MethodPredicted PropertyKey Findings/Performance MetricsReference
4-Phenylpiperidine DerivativesNeural Network (NN)Analgesic Activity (mu opioid agonists)Successfully correlated four molecular descriptors with activity and validated the model with an external test set. nih.gov
Fentanyl Derivatives (Piperidine core)Comparative Molecular Field Analysis (CoMFA)Analgesic ActivityModel showed a cross-validated q² > 0.5, indicating good predictive ability. Steric and electrostatic fields were important. nih.gov
General Ligands (Scaffold Hopping)Support Vector Machine (SVM) with ECFP4/ROCSBioactivity (ABL1 inhibitors)SVM-ROCS was effective at identifying structurally diverse active compounds. nih.gov

Historical and Contextual Perspectives in Chemical Research

Early Synthetic Endeavors and the Evolution of Piperidine (B6355638) Chemistry

The journey into the synthesis of complex molecules like 1,2,5-trimethyl-4-phenylpiperidin-4-ol is built upon a rich history of piperidine chemistry. The parent heterocycle, piperidine, was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the main pungent component of black pepper. wikipedia.org Early methods for its preparation involved the reduction of pyridine (B92270), a readily available aromatic heterocycle. Industrial-scale production typically relies on the catalytic hydrogenation of pyridine, often using catalysts like molybdenum disulfide. wikipedia.org

The development of methods to synthesize substituted piperidines was a significant focus of 20th-century organic chemistry, driven by the discovery of numerous biologically active alkaloids and synthetic compounds containing this ring system. safrole.comdtic.mil Key early strategies for forming the piperidine ring included:

Hydrogenation of Pyridines : The reduction of substituted pyridines remains a fundamental approach. Early methods used reagents like sodium in ethanol, but modern techniques employ transition metal catalysis (e.g., rhodium, iridium, nickel) to achieve high stereoselectivity under various conditions. safrole.com

Cyclization Reactions : Intramolecular reactions have been pivotal. The Dieckmann condensation, a base-catalyzed intramolecular cyclization of a diester, was a classic method for creating cyclic ketones. researchgate.net This approach was applied to the synthesis of 4-piperidones, which are crucial intermediates. dtic.milresearchgate.net The general synthesis involves the addition of a primary amine to two equivalents of an acrylate (B77674) ester, followed by Dieckmann cyclization, hydrolysis, and decarboxylation. dtic.mil

The synthesis of 1,2,5-trimethyl-4-piperidone, the direct precursor to this compound, illustrates this evolution. An early method, based on the Dieckmann cyclization of diesters derived from methyl methacrylate, methyl crotonate, and methylamine, was noted for being a multi-step process with low yields of around 33%. google.com Later advancements sought to improve efficiency, safety, and yield, moving away from hazardous reagents like metallic potassium. google.com A key development was the cyclization of a chlorinated ketone with methylamine, which streamlined the process for producing this essential precursor for Promedol synthesis. google.com The final step to obtain this compound involves the addition of a phenyl-metal reagent, such as phenyllithium, to the ketone group of 1,2,5-trimethyl-4-piperidone. safrole.com

The Chemical Compound's Role as a Prototypical Scaffold in the Development of Chemical Research

The piperidine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds and can bind to multiple receptor types. google.compharmacompass.com Its prevalence is due to its three-dimensional structure, which allows for precise spatial orientation of functional groups, and the basic nitrogen atom, which is often protonated at physiological pH, enabling key ionic interactions with biological targets. google.comunodc.org

Within this broad class, the 4-phenylpiperidine-4-ol substructure, the core of this compound, serves as a prototypical scaffold, particularly in the development of analgesics. The compound itself is a key intermediate in the synthesis of the opioid analgesic Trimeperidine (Promedol). safrole.comgoogle.com Its structure was conceived as an analogue of pethidine (meperidine), another prominent synthetic opioid. wikipedia.org

The significance of this specific scaffold lies in its structural components:

A Tertiary Amine : The N-methyl group is a common feature in many potent opioids.

A Quaternary Carbon Center : The C4 position holds both a phenyl group and a hydroxyl group. This arrangement is crucial for receptor binding.

A Phenyl Group : This flat aromatic ring allows for van der Waals interactions with the receptor surface. unodc.org

Methyl Groups at C2 and C5 : These substitutions create stereoisomers, and the specific stereochemistry (cis- or trans- relative to each other) significantly influences the compound's biological activity and potency. wikipedia.org

The compound this compound is the direct precursor to the γ-isomer of Promedol, which is formed by the propionylation of the hydroxyl group. safrole.com Research has shown that the specific stereochemistry of the methyl groups is critical for analgesic potency. wikipedia.org The study of this molecule and its conversion to Promedol provided valuable insights into the structure-activity relationships (SAR) of synthetic opioids, demonstrating how modifications to the piperidine scaffold could fine-tune pharmacological effects. safrole.comunodc.org Its use as a building block for a clinically used drug solidifies its role as a successful prototypical scaffold in pharmaceutical research. wikimedia.org

Table 1: Key Synthetic Intermediates and Final Product

Compound NameRole in SynthesisKey Structural Features
1,2,5-Trimethyl-4-piperidoneDirect PrecursorPiperidine ring with a ketone at C4 and methyl groups at N1, C2, and C5.
PhenyllithiumReagentOrganometallic reagent used to introduce the phenyl group at C4.
This compoundTarget IntermediateThe final alcohol, formed by the addition of the phenyl group to the piperidone.
Propionyl chlorideReagentUsed to esterify the hydroxyl group to form the final active drug.
Trimeperidine (Promedol)Final ProductPropanoate ester of this compound.

Influential Academic Contributions and Research Groups in its Discovery and Study

The discovery and development of this compound are intrinsically linked to the synthesis of the opioid analgesic Promedol (Trimeperidine) in the Soviet Union. The pioneering work was conducted by the research group of Soviet chemist Ivan Nikolaevich Nazarov. wikipedia.org

In the 1950s, Nazarov and his colleagues were investigating analogues of pethidine, leading to the synthesis of Promedol. wikipedia.org A key publication from 1956 by I. N. Nazarov, N. S. Prostakov, and N. I. Shvetsov detailed the synthesis of this new class of compounds. ncats.io Their work established the synthetic route that proceeds through the formation of 1,2,5-trimethyl-4-piperidone, its subsequent reaction with a phenyl organometallic reagent to yield this compound, and finally, esterification to produce Promedol. safrole.comncats.io

This research was a significant contribution to medicinal chemistry, demonstrating a successful application of fundamental organic reactions to create a potent and clinically useful analgesic. patsnap.comgoogle.com The work of Nazarov's group was foundational for the understanding of the structure-activity relationships in this class of 4-phenylpiperidine (B165713) analgesics, particularly concerning the influence of the methyl group stereochemistry on potency. wikipedia.org While other research groups have since studied piperidine scaffolds extensively, the initial discovery and synthesis of this specific compound and its progression to a pharmaceutical product are credited to Nazarov's team. google.com

Intellectual Property and Patent Landscape in Relation to Synthetic Routes and Analogues

The intellectual property landscape surrounding this compound is primarily understood through patents related to its precursor, its final product (Trimeperidine/Promedol), and structurally similar analogues.

The broader patent landscape for related piperidine derivatives is extensive, reflecting their importance as pharmaceutical building blocks.

Patents on Analogues : Numerous patents protect synthetic routes to related 4-aryl piperidine derivatives. For example, US patent US9029547B1 discloses a process for synthesizing 4-aryl 4-acyl piperidine derivatives using indium metal, highlighting ongoing innovation in the synthesis of this class of compounds. google.com

Patents on Synthetic Methods : Other patents cover general methods for producing piperidine structures. US patent US3824242A details a synthesis for meperidine, another 4-phenylpiperidine analgesic, showcasing alternative routes to similar scaffolds.

Patents for Pharmaceutical Compositions : Patents also exist for pharmaceutical compositions containing various piperidine derivatives, claiming their use as antihistaminic and antiallergic agents, among other applications. researchgate.net

The patent activity demonstrates a continued commercial and scientific interest in developing efficient, safe, and scalable synthetic routes for 4-phenylpiperidine scaffolds and their analogues due to their proven value in drug discovery.

Table 2: Selected Patents Related to the Synthesis of the Precursor and Analogues

Patent NumberTitle/SubjectKey Innovation/ContributionAssignee/Applicant
RU2123495C1Method of synthesis of 1,2,5-trimethyl-4-piperidoneImproved, safer, and higher-yield synthesis of the direct precursor to this compound. google.com(Not specified in abstract)
US9029547B1Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metalA novel synthetic process for related piperidine derivatives using indium, indicating ongoing research into new synthetic methodologies. google.comSami Labs Limited
US3824242ASynthesis of meperidineA synthetic route for the related analgesic meperidine, showing the broader IP context for 4-phenylpiperidine synthesis.Research Corporation
CN110483376BSynthesis method of intermediate N-phenyl-4-piperidoneA method for synthesizing a related piperidone intermediate, N-phenyl-4-piperidone. google.com(Not specified in abstract)

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies for Analogue Generation

The piperidine (B6355638) ring is a foundational structure in the pharmaceutical industry, present in numerous drug classes. nih.govencyclopedia.pub Consequently, the development of rapid, cost-effective, and stereoselective methods for synthesizing substituted piperidines is a critical task for modern organic chemistry. nih.gov The future of synthesizing analogues of 1,2,5-Trimethyl-4-phenylpiperidin-4-ol will likely move beyond traditional, often lengthy, synthetic routes toward more streamlined and sustainable approaches.

Key emerging methodologies include:

Biocatalysis and Chemo-enzymatic Cascades: Nature provides highly efficient biocatalysts that can create N-heterocycles with high stereoselectivity under mild conditions. nih.gov Recent breakthroughs have combined biocatalytic C-H oxidation with radical cross-coupling, offering a streamlined, modular approach to building complex, three-dimensional piperidines. rice.educhemistryviews.org This strategy dramatically simplifies the construction of high-value piperidines, reducing multi-step processes to as few as two to five steps. rice.edu For instance, enzymes like trans-4-proline hydroxylase can introduce hydroxyl groups into piperidine rings, which can then be used as handles for further modification. chemistryviews.org

Multi-Component Reactions (MCRs): These reactions allow for the construction of complex molecules like piperidines from three or more starting materials in a single step. ajchem-a.com MCRs are highly efficient and enable the rapid generation of extensive libraries of compounds for screening. nih.gov

Advanced Cyclization Strategies: Research continues to refine intramolecular cyclization reactions. Methods like gold-catalyzed dearomatization/cyclization, radical-mediated amine cyclization, and the aza-Heck cyclization provide powerful tools for forming the piperidine ring with precise control over substitution patterns. nih.gov

Palladium-Catalyzed Cross-Coupling: Techniques such as the Shapiro reaction followed by palladium-catalyzed cross-coupling enable the efficient synthesis of 4-arylpiperidines from readily available 4-piperidone starting materials. nih.govresearchgate.net

Synthetic ApproachDescriptionKey Advantages
Traditional Synthesis Multi-step processes often involving protection/deprotection steps and harsh reaction conditions.Well-established and understood for many basic scaffolds.
Biocatalytic C-H Oxidation Utilizes enzymes to selectively functionalize C-H bonds, creating hydroxylated intermediates. rice.educhemistryviews.orgHigh stereoselectivity, mild reaction conditions, environmentally friendly. nih.gov
Multi-Component Reactions (MCRs) Combines three or more reactants in a single operation to form a complex product. ajchem-a.comHigh atom economy, operational simplicity, rapid library generation. nih.gov
Advanced Cyclization Intramolecular reactions (e.g., radical-mediated, transition-metal-catalyzed) to form the piperidine ring. nih.govAccess to diverse and complex ring systems, potential for high stereocontrol.

Exploration of this compound as a Building Block in Complex Chemical Synthesis

The piperidine scaffold is considered a "privileged" structure in medicinal chemistry due to its ability to serve as a core for drug development, offering conformational flexibility and enhanced binding interactions. researchgate.net The specific structure of this compound, with its tertiary alcohol, provides a key functional group that can serve as a launching point for more complex molecular architectures.

Future research will likely explore the use of this compound as a versatile building block in several ways:

Functional Group Interconversion: The tertiary hydroxyl group can be used as a synthetic handle. It can be converted into other functional groups, such as esters or ethers, or it can be eliminated to form an alkene, which can then undergo a wide range of further reactions.

Scaffold for Library Synthesis: Due to the versatile reactivity of the piperidine ring, the molecule can be used as a foundational scaffold. ijnrd.org By modifying the N-methyl group, functionalizing the phenyl ring, or reacting the hydroxyl group, chemists can generate a diverse library of related compounds.

Core of Polycyclic Systems: The piperidine ring can be incorporated into larger, more rigid polycyclic or condensed ring systems. Such structures are of interest in drug discovery as they can present functional groups in well-defined spatial orientations, potentially leading to higher binding affinity and selectivity for biological targets.

Integration of Advanced Artificial Intelligence and Machine Learning in Piperidine Chemical Research

Key applications in the context of piperidine research include:

Retrosynthesis and Reaction Prediction: AI platforms can analyze the structure of a target piperidine analogue and propose the most efficient synthetic pathways to create it. nih.gov ML algorithms, when trained on millions of published chemical reactions, can predict the likely product of a reaction with accuracies exceeding 90%, outperforming human chemists. cam.ac.ukdrugtargetreview.com Recent models have incorporated fundamental physical laws, such as the conservation of mass, to further improve the accuracy and reliability of these predictions. miragenews.com

Optimization of Reaction Conditions: ML models can sift through vast parameter spaces (e.g., catalyst, solvent, temperature, base) to predict the optimal conditions for a given reaction, saving significant time and resources in the lab. princeton.edu

De Novo Molecular Design: AI can generate entirely new chemical entities. schrodinger.com By providing a set of desired properties, researchers can use ML models to design novel piperidine-based structures that are predicted to have high activity against a specific biological target, good pharmacokinetic properties, and synthetic feasibility. schrodinger.commit.edu

AI/ML ApplicationFunction in Piperidine ResearchPotential Impact
Forward-Reaction Prediction Predicts the product(s) of a reaction given the starting materials and conditions. nih.govValidates proposed synthetic steps; reduces failed experiments.
Retrosynthesis Planning Proposes a step-by-step synthetic pathway to create a target molecule. nih.govAccelerates the design of synthetic routes for novel analogues.
Condition Recommendation Suggests optimal catalysts, solvents, and other reaction parameters. nih.govprinceton.eduImproves reaction yields and reduces optimization time.
De Novo Design Generates novel molecular structures with desired properties from scratch. schrodinger.comExpands the accessible chemical space for drug discovery.

Design of Next-Generation Computational Models for Structural Prediction and Molecular Interaction Profiling

Computational chemistry is an indispensable tool for understanding how molecules like this compound interact with biological systems. Molecular docking, a common technique, is used to predict the binding modes and affinities of ligands within the active site of a protein receptor. tandfonline.comnih.gov However, the future lies in developing more sophisticated and predictive models.

Emerging areas of focus are:

Enhanced Molecular Dynamics (MD) Simulations: While traditional MD simulations provide a dynamic view of molecular interactions, next-generation techniques will allow for the simulation of longer timescales. This enables the prediction of not just binding affinity but also binding kinetics (on- and off-rates), which are often more critical for a drug's efficacy.

Quantum Mechanics/Molecular Mechanics (QM/MM): These hybrid methods provide a higher level of theory for modeling the active site of a protein where bond-making or bond-breaking events occur, or where electronic polarization is critical. This allows for a more accurate description of interactions compared to classical force fields alone.

AI-Driven Structural Prediction: AI is being used to predict protein structures with incredible accuracy. This technology can be extended to predict ligand-protein complex structures and even the conformational changes that occur upon binding.

In Silico Bioactivity and Reactivity Prediction: Computational methods like Density Functional Theory (DFT) can be used to calculate global reactivity parameters and understand the electronic structure of molecules. icm.edu.plresearchgate.net This information helps in predicting a molecule's stability, reactivity, and potential for off-target interactions, guiding the design of safer and more effective compounds. icm.edu.pl

These advanced computational tools will enable a more rational, prediction-driven approach to designing the next generation of analogues based on the this compound scaffold, significantly accelerating the cycle of design, synthesis, and testing.

Q & A

Q. How should researchers design a robust SAR study for derivatives of this compound?

  • Methodology :

Library Design : Synthesize 20–30 derivatives with systematic substitutions (e.g., methyl → ethyl, phenyl → pyridyl).

Assay Cascade : Prioritize compounds via high-throughput screening (HTS), followed by secondary assays (e.g., selectivity panels).

Statistical Validation : Use ANOVA to confirm significance (p < 0.05) and Bonferroni correction for multiple comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.